molecular formula C18H16N2O B12790326 2-(3-Methoxyphenyl)-5,6-dihydroimidazo(2,1-a)isoquinoline CAS No. 61001-21-6

2-(3-Methoxyphenyl)-5,6-dihydroimidazo(2,1-a)isoquinoline

Cat. No.: B12790326
CAS No.: 61001-21-6
M. Wt: 276.3 g/mol
InChI Key: VCMJVKCVBRDWNI-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-5,6-dihydroimidazo(2,1-a)isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-5,6-dihydroimidazo(2,1-a)isoquinoline typically involves the cyclization of isoquinoline derivatives. One common method is the [3+2] cycloaddition of activated alkynes and alkenes to isoquinoline derivatives . For instance, the reaction between isoquinolinium salt and alkyl propiolates in DMF using a stoichiometric amount of PPh3 can yield the desired compound . Another method involves a domino reaction between 1-aroyl-substituted 3,4-dihydroisoquinolines and α,β-unsaturated aldehydes under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-5,6-dihydroimidazo(2,1-a)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-5,6-dihydroimidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)-5,6-dihydroimidazo(2,1-a)isoquinoline is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its methoxyphenyl group, in particular, may enhance its binding affinity to certain molecular targets and influence its pharmacokinetic properties.

Properties

CAS No.

61001-21-6

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

2-(3-methoxyphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline

InChI

InChI=1S/C18H16N2O/c1-21-15-7-4-6-14(11-15)17-12-20-10-9-13-5-2-3-8-16(13)18(20)19-17/h2-8,11-12H,9-10H2,1H3

InChI Key

VCMJVKCVBRDWNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3CCC4=CC=CC=C4C3=N2

Origin of Product

United States

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